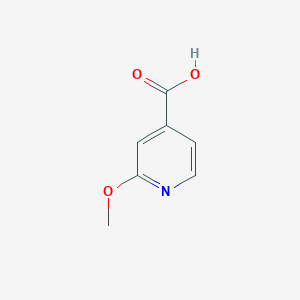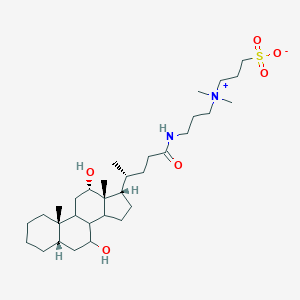
Dchaps
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dchaps, also known as 2,5-dichloro hydroquinone ascorbate, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
Dchaps exerts its antioxidant and anti-inflammatory effects through several mechanisms. It has been shown to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, Dchaps has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Effets Biochimiques Et Physiologiques
Dchaps has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, Dchaps has been shown to improve mitochondrial function and reduce oxidative damage to DNA and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dchaps in lab experiments is its stability. Unlike other antioxidants, such as ascorbic acid, Dchaps is not easily oxidized and can remain stable for extended periods of time. Additionally, Dchaps has low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of using Dchaps is its relatively high cost compared to other antioxidants.
Orientations Futures
There are several future directions for research on Dchaps. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of Dchaps in human trials. Finally, the development of novel formulations and delivery methods for Dchaps may enhance its therapeutic potential.
In conclusion, Dchaps is a synthetic compound that has shown promise as an antioxidant and anti-inflammatory agent. Its stability and low toxicity make it a useful tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
Dchaps is synthesized through the reaction between Dchaps hydroquinone and ascorbic acid. The reaction is carried out in the presence of a catalyst, typically a strong acid such as sulfuric acid. The resulting product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Dchaps has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress and inflammation in various cell and animal models. Additionally, Dchaps has been investigated for its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
106679-03-2 |
|---|---|
Nom du produit |
Dchaps |
Formule moléculaire |
C32H58N2O6S |
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
3-[3-[[(4R)-4-[(5S,7R,10S,12S,13R,17S)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C32H58N2O6S/c1-22(11-14-29(37)33-16-8-17-34(4,5)18-9-19-41(38,39)40)24-12-13-25-30-26(21-28(36)32(24,25)3)31(2)15-7-6-10-23(31)20-27(30)35/h22-28,30,35-36H,6-21H2,1-5H3,(H-,33,37,38,39,40)/t22-,23+,24+,25?,26?,27-,28+,30?,31+,32-/m1/s1 |
Clé InChI |
ZQDSFVARABYERY-HJSAWXBPSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Synonymes |
3-((3-deoxycholamidopropyl)dimethylammonio)-1-propane DCHAPS DCHAPS sulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



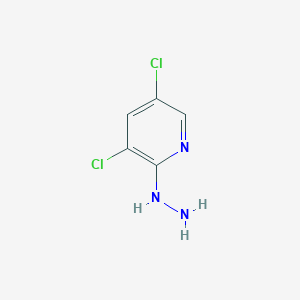
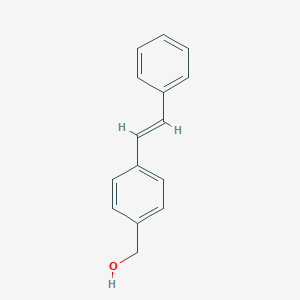
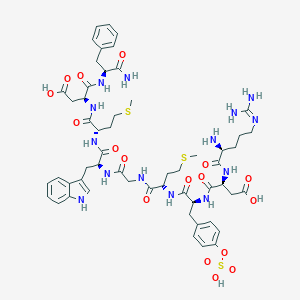
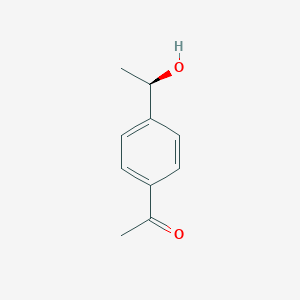
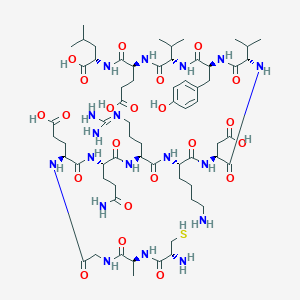
![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)

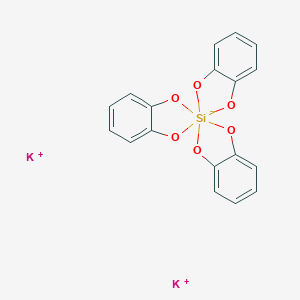
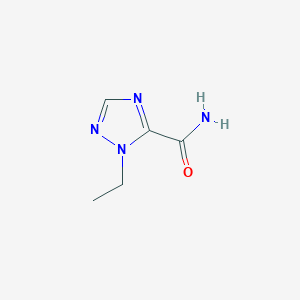
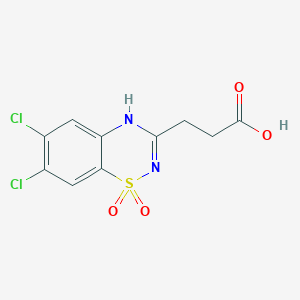
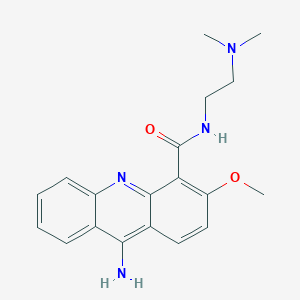
![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
